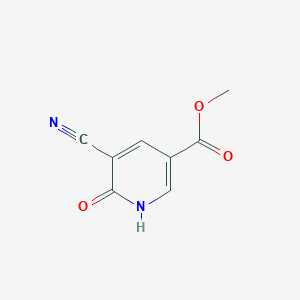

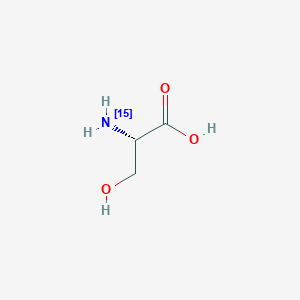

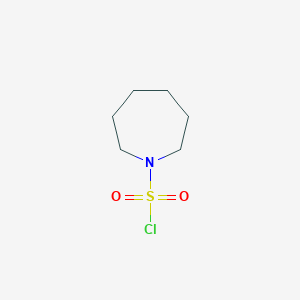

![molecular formula C11H20N2O2 B1340822 (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370882-55-6](/img/structure/B1340822.png)

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate” belongs to the class of organic compounds known as pyrrolopyrroles . These are polycyclic aromatic compounds containing a pyrrole ring fused to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring fused to another pyrrole ring . The stereochemistry is indicated by the (3aS,6aS) notation .Scientific Research Applications

Efficient Synthesis for Pharmacological Intermediates

The synthesis of hexahydropyrrone derivatives, including tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, represents an essential pharmacophore for diversified pharmacological activities. An efficient and scalable synthesis process has been developed, highlighting its significance in pharmaceutical research. This process involves the transformation of isoindole to diacid using a cost-effective KMnO4 mediated oxidative cleavage, which is crucial for the commercial viability of synthesizing pharmacologically relevant intermediates (Bahekar et al., 2017).

Organocatalyzed Synthesis

The organocatalyzed synthesis of related compounds, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, has been disclosed. This method employs bifunctional noncovalent organocatalysts, yielding the product as a racemic mixture. Such syntheses contribute to the diverse methodologies for preparing pyrrole derivatives, underlining their versatility and potential in synthetic chemistry (Hozjan et al., 2023).

Diels-Alder Reaction and Chemical Transformations

The preparation and Diels‐Alder reaction of 2‐amido substituted furan to yield tert-butyl hexahydropyrrolo derivatives indicates the broad utility of these compounds in complex chemical transformations. These reactions are fundamental in constructing cyclic and heterocyclic compounds, showcasing the pyrrole derivatives' role in synthesizing structurally complex and functionally diverse molecules (Padwa et al., 2003).

Chiral Bipyrroles Synthesis

The synthesis of chiral bipyrroles, including derivatives of tert-butyl hexahydropyrrolo compounds, underscores their importance in the field of chiral chemistry and materials science. Chiral bipyrroles exhibit unique properties that can be leveraged in various applications, from pharmaceuticals to optoelectronic materials (Skowronek & Lightner, 2003).

Mukaiyama Crossed-Aldol-Type Reaction

The diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving tert-butyl pyrrole derivatives highlights the synthetic versatility of these compounds. Such reactions are crucial for constructing stereochemically complex structures, playing a significant role in developing biologically active molecules and natural product synthesis (Vallat et al., 2009).

properties

IUPAC Name |

tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGXZCRPVBPJTA-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCNC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

CAS RN |

180975-51-3 |

Source

|

| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

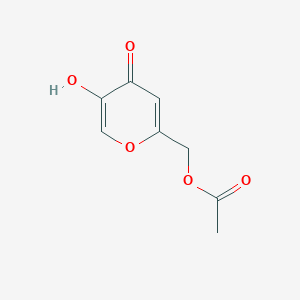

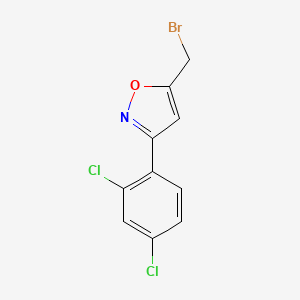

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)